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Introduction
Hexachlorodisilane (HCDS), with the chemical formula Si₂Cl₆, is a liquid precursor

increasingly utilized in the semiconductor industry for the epitaxial growth of high-quality silicon

and silicon-containing thin films. Its application is particularly prominent in the formation of

silicon-based structures in advanced logic and memory devices. The use of HCDS in Chemical

Vapor Deposition (CVD) processes offers several advantages, including high growth rates at

relatively low temperatures, excellent film morphology, and the ability to perform in-situ doping.

The presence of chlorine in the precursor contributes to a self-cleaning effect, reducing defects

and improving the crystalline quality of the grown film.

These application notes provide a comprehensive overview of the use of HCDS for epitaxial

silicon growth, including detailed experimental protocols, quantitative data, and visualizations of

the process workflow and chemical pathways.

Data Presentation
Table 1: Process Parameters for Epitaxial Silicon Growth
using HCDS
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Parameter Typical Range Notes

Precursor Hexachlorodisilane (Si₂Cl₆)

Liquid precursor, requires a

bubbler system for vapor

delivery.

Carrier Gas H₂ (Hydrogen)
High purity hydrogen is used to

transport the HCDS vapor.

Deposition Temperature 600 - 950 °C

Lower temperatures are

favored to minimize thermal

budget.

Chamber Pressure
10 - 200 Torr (Low Pressure

CVD)

Reduced pressure enhances

film uniformity and reduces

gas-phase reactions.

HCDS Partial Pressure 10 - 100 mTorr
Controls the silicon source

concentration and growth rate.

H₂ Carrier Gas Flow Rate 10 - 50 slm
Dilutes the precursor and

helps in uniform distribution.

In-situ Etchant HCl (Hydrogen Chloride)

Can be added to enhance

selectivity and surface

morphology.

Growth Rate 0.8 - 15 nm/min

Dependent on temperature,

pressure, and HCDS flow rate.

[1]

Table 2: Comparison of Silicon Precursors for Epitaxial
Growth
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Precursor
Chemical
Formula

Typical
Growth
Temperatur
e (°C)

Growth
Rate
(nm/min at
650°C)

Key
Advantages

Key
Disadvanta
ges

Silane SiH₄ 600 - 1000 ~1

Well-

established,

high purity

films.

Low growth

rates at lower

temperatures.

Dichlorosilan

e (DCS)
SiH₂Cl₂ 650 - 1100 ~5

Good film

quality, higher

growth rate

than silane.

Higher

deposition

temperature

than silane.

Hexachlorodi

silane

(HCDS)

Si₂Cl₆ 600 - 950
~10-15

(estimated)

High growth

rate, good

film quality,

self-etching

effect.

Liquid

precursor

handling,

corrosive

byproducts.

Neopentasila

ne (NPS)
Si₅H₁₂ 550 - 700 >100

Very high

growth rates

at low

temperatures.

[2][3]

Less

common and

more

expensive

precursor.

Experimental Protocols
Protocol 1: General Procedure for Epitaxial Silicon
Growth using HCDS in a Low-Pressure Chemical Vapor
Deposition (LPCVD) System
1. Substrate Preparation (Ex-situ Clean):

Start with a clean silicon wafer (e.g., p-type (100)).
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Perform a standard RCA clean or a similar wet chemical cleaning process to remove organic

and metallic contaminants.

A final dip in dilute hydrofluoric acid (dHF) is typically used to remove the native oxide and

passivate the silicon surface with hydrogen.

2. Wafer Loading and System Pump-down:

Load the cleaned wafer into the load-lock of the LPCVD reactor.

Pump down the load-lock to the base pressure to minimize atmospheric contamination.

Transfer the wafer to the process chamber, which is maintained under high vacuum.

3. In-situ Cleaning:

Flow high-purity hydrogen (H₂) gas into the chamber.

Ramp up the temperature to 850-1000°C for a pre-bake step. This step desorbs any

remaining contaminants and ensures a pristine silicon surface for epitaxial growth.

An optional in-situ etch using HCl gas can be performed at this stage to further improve

surface morphology.

4. HCDS Delivery and Epitaxial Growth:

Reduce the temperature to the desired deposition temperature (e.g., 650-850°C).

Stabilize the chamber pressure to the target process pressure (e.g., 40 Torr).

Introduce HCDS vapor into the process chamber. The HCDS is typically stored in a bubbler

heated to a constant temperature (e.g., 40-60°C) and a carrier gas (H₂) is bubbled through it

to transport the HCDS vapor.

The flow rate of the carrier gas through the bubbler determines the HCDS partial pressure in

the chamber.

Maintain the deposition conditions for the desired time to achieve the target film thickness.
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5. Post-Deposition Purge and Cool-down:

Stop the HCDS flow and purge the chamber with an inert gas (e.g., N₂ or Ar) or H₂.

Ramp down the temperature to a safe handling temperature.

Transfer the wafer back to the load-lock and vent the chamber.

Unload the wafer.

Protocol 2: In-situ Doping during HCDS Epitaxial Growth
1. N-type Doping (Phosphorus):

Follow steps 1-3 of the general procedure.

During the HCDS delivery step (Protocol 1, Step 4), introduce phosphine gas (PH₃, typically

diluted in H₂) into the process chamber.

The flow rate of the PH₃ mixture is adjusted to achieve the desired phosphorus concentration

in the epitaxial film. Typical PH₃/Si₂Cl₆ gas flow ratios are in the range of 1x10⁻⁴ to 1x10⁻².

The presence of phosphine can affect the silicon growth rate, often causing a slight

decrease. Process conditions may need to be re-optimized.

2. P-type Doping (Boron):

Follow steps 1-3 of the general procedure.

During the HCDS delivery step (Protocol 1, Step 4), introduce diborane gas (B₂H₆, typically

diluted in H₂) into the process chamber.

The flow rate of the B₂H₆ mixture is adjusted to achieve the desired boron concentration.

Diborane can sometimes enhance the silicon growth rate.

Mandatory Visualization
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Wafer Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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